molecular formula C13H17NO B131672 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline CAS No. 1810-74-8

7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline

Cat. No. B131672
Key on ui cas rn: 1810-74-8
M. Wt: 203.28 g/mol
InChI Key: VNIQAUZZZWOJPT-UHFFFAOYSA-N
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Patent
US06184379B2

Procedure details

273 g (2.2 mol) m-anisidine and subsequently 221 g (2.2 mol) mesityl oxide were added dropwise at 15-20° C. to 25 ml glacial acetic acid. Then the solution was stirred for ca. 18 hours at room temperature. Subsequently 500 ml hydrobromic acid was added dropwise at 20-30° C. After stirring for 1 h at room temperature the precipitate was filtered. The precipitate which was still wet, was suspended in ca. 1 l acetone, filtered and dried. 200 g 2,2,4-trimethyl-7-methoxy-1,2-dihydro-quinoline hydrobromide was resuspended in a mixture of 1 l water and 500 ml chloroform. The suspension was then neutralized with 10% sodium hydroxide solution. The organic phase was subsequently washed with water, dried over sodium sulfate and evaporated to dryness in a rotary evaporator. The green coloured oil solidified after a short time. The solid was recrystallized from hexane. Colourless crystals formed in a yield of 39% with a melting point of 67° C.-69° C.
Quantity
273 g
Type
reactant
Reaction Step One
Quantity
221 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([NH2:9])[CH:4]=1.O=[C:11]([CH:13]=[C:14]([CH3:16])[CH3:15])[CH3:12].Br>C(O)(=O)C>[CH3:15][C:14]1([CH3:16])[CH:13]=[C:11]([CH3:12])[C:6]2[C:5](=[CH:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=2)[NH:9]1

Inputs

Step One
Name
Quantity
273 g
Type
reactant
Smiles
COC1=CC(=CC=C1)N
Name
Quantity
221 g
Type
reactant
Smiles
O=C(C)C=C(C)C
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Then the solution was stirred for ca. 18 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 1 h at room temperature the precipitate
Duration
1 h
FILTRATION
Type
FILTRATION
Details
was filtered
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
200 g 2,2,4-trimethyl-7-methoxy-1,2-dihydro-quinoline hydrobromide was resuspended in a mixture of 1 l water and 500 ml chloroform
WASH
Type
WASH
Details
The organic phase was subsequently washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from hexane
CUSTOM
Type
CUSTOM
Details
Colourless crystals formed in a yield of 39% with a melting point of 67° C.-69° C.

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
CC1(NC2=CC(=CC=C2C(=C1)C)OC)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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